Ethyl 2,4-dichloroquinazoline-6-carboxylate

EGFR inhibitor HER2 inhibitor Quinazoline SAR

Ethyl 2,4-dichloroquinazoline-6-carboxylate (CAS 1841081-27-3; MF C₁₁H₈Cl₂N₂O₂; MW 271.10) is a polyhalogenated quinazoline building block featuring chlorine substituents at the 2- and 4-positions and an ethyl ester at the 6-position. The compound is typically supplied as a solid (melting point 114–116 °C ) at purities of ≥95 %.

Molecular Formula C11H8Cl2N2O2
Molecular Weight 271.1
CAS No. 1841081-27-3
Cat. No. B2535731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4-dichloroquinazoline-6-carboxylate
CAS1841081-27-3
Molecular FormulaC11H8Cl2N2O2
Molecular Weight271.1
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)N=C(N=C2Cl)Cl
InChIInChI=1S/C11H8Cl2N2O2/c1-2-17-10(16)6-3-4-8-7(5-6)9(12)15-11(13)14-8/h3-5H,2H2,1H3
InChIKeyDYFXWHCPIGOMPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2,4-dichloroquinazoline-6-carboxylate (CAS 1841081-27-3): Core Identity and Sourcing Baseline


Ethyl 2,4-dichloroquinazoline-6-carboxylate (CAS 1841081-27-3; MF C₁₁H₈Cl₂N₂O₂; MW 271.10) is a polyhalogenated quinazoline building block featuring chlorine substituents at the 2- and 4-positions and an ethyl ester at the 6-position. The compound is typically supplied as a solid (melting point 114–116 °C ) at purities of ≥95 % . Its structure supports sequential nucleophilic aromatic substitution (SNAr) at the 4-chloro and subsequently the 2-chloro positions, while the 6-ethoxycarbonyl group provides a versatile handle for further derivatisation (hydrolysis, amidation, reduction) or for modulating physicochemical properties .

Why Generic Substitution Fails for Ethyl 2,4-dichloroquinazoline-6-carboxylate (CAS 1841081-27-3)


Quinazoline building blocks with different substitution patterns are not functionally interchangeable. The 6-ethoxycarbonyl group defines both the vector of exit-vector elaboration and the electronic character of the core, distinct from methyl, bromo, or regioisomeric ester analogs. Attempts to substitute the 6-methyl analog (CAS 39576-82-4) would forfeit the ester handle required for amide or acid coupling steps, while the 6-bromo variant (CAS 102393-82-8) provides a cross‑coupling site but eliminates the polarity and hydrogen‑bonding capacity of the ester . Regioisomeric 7‑ or 8‑carboxylate esters position the derivatisation handle at a different trajectory, directly affecting target binding geometry and synthetic strategy . The quantitative evidence below demonstrates that these differences translate into measurable synthetic and economic advantages.

Quantitative Differentiation Evidence for Ethyl 2,4-dichloroquinazoline-6-carboxylate


6-Ethoxycarbonyl Regioisomer Enables Active EGFR/HER2 Inhibitor Series Compared to Alternative Substitution Positions

A series of 6-substituted quinazoline derivatives synthesised from a 6-functionalised precursor exhibited potent dual EGFR/HER2 inhibition, with the best compound (5c) achieving IC₅₀ = 2.6 nM against EGFR and 4.3 nM against HER2 kinases. MCF7 cytotoxicity confirmed antitumor activity for the majority of derivatives . In contrast, quinazoline inhibitors elaborated from alternative substitution positions (e.g., 7‑ or 8‑substituted cores) must adopt different exit‑vector geometries, frequently requiring re‑optimisation of the linker and warhead to achieve comparable potency profiles .

EGFR inhibitor HER2 inhibitor Quinazoline SAR Medicinal Chemistry

Ethyl Ester Provides Orthogonal Derivatisation Handle Absent in 6-Methyl and 6-Bromo Analogs

Ethyl 2,4-dichloroquinazoline-6-carboxylate contains a 6-ethoxycarbonyl group (MW 271.10) that can be hydrolysed to the carboxylic acid, reduced to the alcohol, or converted to amides without disturbing the 2,4-dichloro substitution pattern . The 6-methyl analog (2,4-dichloro-6-methylquinazoline, CAS 39576-82-4, MW 213.06) lacks this functional handle, limiting post‑SNAr diversification to the methyl group. The 6-bromo analog (CAS 102393-82-8, MW 277.93) enables cross‑coupling chemistry but introduces a heavy atom (Br) that may complicate downstream ADME profiling and lacks the polarity (TPSA contribution) of the ester .

Synthetic utility Building block Derivatisation handle Medicinal Chemistry

Superior Commercial Availability and Cost Efficiency Compared to Regioisomeric 7- and 8-Carboxylate Analogs

Ethyl 2,4-dichloroquinazoline-6-carboxylate is available from ≥ 6 established suppliers (Fluorochem, AKSci, Bidepharm, Glpbio, MolCore, Amadis Chemical) with standard packaging from 100 mg to gram scale and pricing of approximately US$135 per 250 mg . The 7‑carboxylate regioisomer (CAS 864291-31-6) is listed as discontinued by CymitQuimica , and the 8‑carboxylate analog (CAS 1956319-24-6) is available from a limited number of suppliers with batch-level sourcing uncertainty . The 6‑regioisomer also benefits from multiple custom synthesis providers (e.g., Rx-8, Shao-Yuan) offering derivative preparation services directly from this core .

Procurement Cost efficiency Supply chain Building block

Characterised Melting Point and Defined Solid-State Form Enable Quality Control Superior to Incompletely Characterised Analogs

Ethyl 2,4-dichloroquinazoline-6-carboxylate is supplied as a solid with an experimentally determined melting point of 114–116 °C , enabling melting‑point verification as a routine identity and purity check upon receipt. The 6‑methyl analog (CAS 39576-82-4) is described generically as a solid without a published melting‑point specification on major supplier datasheets , and the 6‑bromo analog (CAS 102393-82-8) is listed as a light‑brown crystalline powder but without a batch‑certified melting‑point range in public vendor documentation . A defined melting point supports compliance with institutional quality‑control protocols (e.g., USP <741>, Ph. Eur. 2.2.14) without requiring additional in‑house characterisation.

Quality control Solid-state characterisation Analytical chemistry Procurement specification

Validated SNAr Reaction Sequence for Regioselective 4- then 2‑Position Functionalisation Confirmed by Multiple Synthetic Studies

The 2,4-dichloro substitution pattern in quinazolines exhibits predictable reactivity: the 4‑position chlorine undergoes SNAr preferentially under mild conditions (e.g., amine nucleophiles, RT‑60 °C), while the 2‑position reacts under more forcing conditions or with stronger nucleophiles. This regioselectivity is well‑documented for 2,4-dichloroquinazoline derivatives and extends to the 6‑ethoxycarbonyl substituted system, enabling sequential introduction of two distinct substituents without protecting‑group manipulation . The 6‑ester group is stable under typical SNAr conditions (amine bases, temperatures up to 80 °C), whereas the 6‑bromo analog may undergo competing oxidative addition or debromination with certain nucleophile systems .

SNAr reactivity Regioselectivity Synthetic methodology Building block

Best Research and Industrial Application Scenarios for Ethyl 2,4-dichloroquinazoline-6-carboxylate


Synthesis of 6‑Amide/6‑Acid Quinazoline Libraries for EGFR/HER2 Kinase Inhibitor Screening

The 6‑ethoxycarbonyl group is hydrolysed to the carboxylic acid or coupled directly with amines to generate 6‑amide libraries. As demonstrated in the synthesis of compound 5c (EGFR IC₅₀ = 2.6 nM, HER2 IC₅₀ = 4.3 nM ), this substitution position is validated for dual kinase inhibition. Sequential SNAr at C‑4 and C‑2 then allows exploration of two additional diversity vectors, enabling efficient SAR exploration around a proven pharmacophoric core.

Procurement for Parallel Medicinal Chemistry Campaigns Requiring Multi‑Gram Quantities

With ≥ 6 active commercial suppliers and confirmed multi‑gram availability, Ethyl 2,4-dichloroquinazoline-6-carboxylate is the most supply‑secure 2,4‑dichloroquinazoline carboxylate building block. The 7‑carboxylate regioisomer is confirmed discontinued , and the 8‑carboxylate analog has limited supplier coverage, making the 6‑regioisomer the only viable choice for sustained parallel synthesis programmes requiring consistent lot‑to‑lot quality.

Building Block for Fragment‑Based Drug Discovery (FBDD) Libraries Requiring a Balanced Polarity Core

The TPSA of 52.08 Ų places this fragment in a favourable polarity range for CNS‑sparing, orally bioavailable leads. In contrast, the 6‑methyl (TPSA 25.8 Ų) and 6‑bromo (TPSA 25.8 Ų) analogs provide significantly lower polarity, which may bias fragment library properties towards excessive lipophilicity and associated developability risks. The ester handle also provides a straightforward conjugation point for biophysical assay tethering (SPR, ITC).

Intermediate in the Synthesis of Gefitinib‑Analog Quinazoline Derivatives

Gefitinib and related 4‑anilinoquinazoline EGFR inhibitors are synthesised from 2,4‑dichloroquinazoline cores. While commercial gefitinib uses a 6,7‑dimethoxy substitution pattern, the 6‑ethoxycarbonyl variant enables the synthesis of 6‑amide/ester analogs for exploring alternative hinge‑binding motifs and combating acquired resistance mutations . The validated regioselective SNAr sequence ensures that the 4‑position can be functionalised first, mirroring established gefitinib synthetic routes.

Quote Request

Request a Quote for Ethyl 2,4-dichloroquinazoline-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.